3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

CAS No.: 616216-96-7

Cat. No.: VC2728366

Molecular Formula: C14H17IN2O

Molecular Weight: 356.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 616216-96-7 |

|---|---|

| Molecular Formula | C14H17IN2O |

| Molecular Weight | 356.2 g/mol |

| IUPAC Name | 3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C14H17IN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3 |

| Standard InChI Key | CYCVHRPNSSGKQQ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I |

| Canonical SMILES | CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I |

Introduction

Chemical Properties and Structure

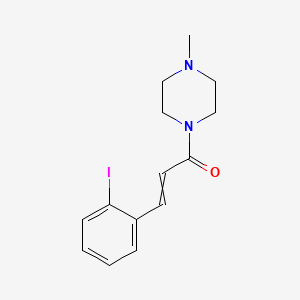

3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one is characterized by its distinctive chemical structure that combines several key functional groups. The compound consists of a 2-iodophenyl moiety connected to a 4-methylpiperazine group through a prop-2-en-1-one linker, creating a molecule with specific reactivity patterns and physical properties.

The molecular formula of this compound is C₁₄H₁₇IN₂O with a molecular weight of 356.2 g/mol. The structural arrangement features an α,β-unsaturated carbonyl system that serves as a Michael acceptor, making it relevant for various chemical transformations and medicinal chemistry applications. The presence of the iodine atom at the ortho position of the phenyl ring provides opportunities for further functionalization through various cross-coupling reactions.

A point of inconsistency in the literature relates to the CAS registry number assigned to this compound. While one source identifies it as 616216-96-7, another lists it as 178982-68-8 . This discrepancy may be due to different registration parameters or potential structural variations in how the compound was initially reported.

Below is a comprehensive table of the chemical properties and identifiers of 3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one:

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |

| Molecular Formula | C₁₄H₁₇IN₂O |

| Molecular Weight | 356.2 g/mol |

| CAS No. (Source 1) | 616216-96-7 |

| CAS No. (Source 2) | 178982-68-8 |

| Standard InChI | InChI=1S/C14H17IN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3 |

| Standard InChIKey | CYCVHRPNSSGKQQ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I |

| Canonical SMILES | CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I |

| PubChem Compound ID | 85876310 |

| Classification | Specialty Materials |

The chemical structure of this compound contains multiple reactive centers, including the iodine-carbon bond, the α,β-unsaturated carbonyl system, and the tertiary amine of the piperazine ring. These structural features contribute to the compound's versatility in chemical transformations and its potential utility in medicinal chemistry applications .

Synthesis Methods

For related compounds containing the methylpiperazine moiety, synthesis typically involves the reaction of appropriately substituted aldehydes with ketones in the presence of base catalysts under Claisen-Schmidt condensation conditions. Drawing from the procedures described for similar compounds, a general synthetic route might involve the reaction of 2-iodobenzaldehyde with a 4-methylpiperazine-derived ketone.

Based on similar compound synthesis information, the reaction likely proceeds under basic conditions in polar solvents such as ethanol or methanol. The yield for comparable reactions has been reported to be around 60-70%, with products typically isolated as crystalline solids after appropriate workup procedures .

The characterization of the final product would typically involve various analytical techniques including:

-

Infrared (IR) spectroscopy - with characteristic C=O stretching bands around 1645 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) spectroscopy - both ¹H and ¹³C NMR

-

High-Resolution Mass Spectrometry (HRMS)

-

Elemental analysis

These analytical methods would provide confirmation of the structural integrity and purity of the synthesized compound.

Applications in Medicinal Chemistry

3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one has demonstrated significant potential in medicinal chemistry, particularly in the field of anticancer drug development. The compound's structural features make it an excellent lead compound for synthesizing more complex molecules targeting specific cancer cell lines.

The presence of the iodophenyl group provides opportunities for cross-coupling reactions and other transformations, enabling the generation of diverse chemical libraries for screening against biological targets. The α,β-unsaturated carbonyl system can participate in Michael addition reactions, which are important for covalent binding to specific protein targets in cancer cells.

Additionally, the 4-methylpiperazine moiety contributes to the compound's potential applications in neuropharmacology. Piperazine-containing compounds are well-known for their neuroactive properties, including interactions with various neurotransmitter receptors and transporters. This structural feature may confer beneficial pharmacokinetic properties to the molecule, such as improved blood-brain barrier penetration, which is crucial for central nervous system drug candidates.

The compound may serve as a versatile synthetic intermediate in medicinal chemistry due to its multiple reactive sites. Researchers can modify the iodine position through various metal-catalyzed coupling reactions, transform the unsaturated bond through reduction or addition reactions, or functionalize the piperazine nitrogen to create derivatives with tailored pharmacological profiles.

Research into structurally related compounds containing the methylpiperazine group has shown promising cytotoxic activity against leukemia cell lines. For instance, pyrazoline derivatives incorporating the 4-(4-methylpiperazin-1-yl)phenyl group have demonstrated remarkable cytotoxicity against HL-60 and K562 leukemia cells through mechanisms involving caspase 3 activation and apoptosis induction . While these findings relate to structurally similar compounds rather than 3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one specifically, they suggest potential directions for investigating this compound's anticancer properties.

Biological Activity and Research Findings

The compound's utility as a lead structure for developing anticancer agents is mentioned in the literature. This suggests that either the compound itself or its derivatives may possess cytotoxic properties against cancer cell lines. The presence of the α,β-unsaturated carbonyl system could potentially enable the molecule to act as a Michael acceptor for nucleophilic biomolecules, such as cysteine residues in proteins, which might contribute to its biological activity.

Research on structurally similar compounds provides insights into potential biological mechanisms. For instance, compounds containing the 4-methylpiperazine moiety connected to a prop-2-en-1-one system have been incorporated into pyrazoline derivatives that demonstrate significant cytotoxicity against leukemia cell lines. These related compounds have been shown to induce apoptosis through the activation of caspase 3 . While these findings cannot be directly extrapolated to 3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one, they suggest potential mechanisms that might be relevant.

The compound's potential role in neuropharmacology, attributed to the presence of the piperazine ring, indicates possible interactions with neurological targets. Piperazine-containing compounds frequently interact with various neurotransmitter receptors, including dopaminergic, serotonergic, and adrenergic receptors. These interactions could confer neuromodulatory properties to the compound.

It is important to note that comprehensive biological evaluation of this specific compound would require detailed in vitro and potentially in vivo studies, including:

-

Cytotoxicity assays against various cancer cell lines

-

Mechanistic studies to determine mode of action

-

Receptor binding assays to evaluate interactions with neurological targets

-

Structure-activity relationship studies with synthesized derivatives

-

ADME (Absorption, Distribution, Metabolism, Excretion) profile assessment

Such studies would provide more definitive insights into the biological activity and therapeutic potential of 3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume